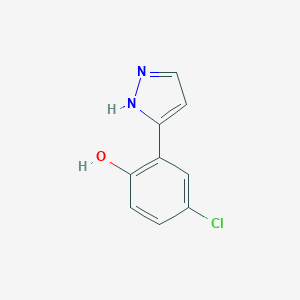

4-Chloro-2-(1H-pyrazol-3-yl)phenol

Beschreibung

While extensive, dedicated research specifically targeting 4-Chloro-2-(1H-pyrazol-3-yl)phenol is in its nascent stages, the foundational components of the molecule—the phenol (B47542) and pyrazole (B372694) moieties—are well-established as "privileged structures" in drug discovery and materials science. The presence of a chloro substituent further modulates its electronic and biological properties, making the combined structure a compelling subject for investigation.

The phenol group, a hydroxyl group attached to an aromatic ring, is a cornerstone in medicinal chemistry. Its ability to act as a hydrogen bond donor and acceptor allows it to interact with a wide array of biological targets. Phenol derivatives are known to exhibit a vast range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. eurekaselect.com

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. ias.ac.in This structural motif is found in numerous natural and synthetic compounds and is prized for its diverse pharmacological activities. rsc.org Pyrazole derivatives have been successfully developed into drugs with applications as anti-inflammatory, analgesic, anticancer, and antimicrobial agents. globalresearchonline.netnih.gov The versatility of the pyrazole scaffold allows for the creation of a multitude of derivatives with fine-tuned biological and physical properties. rsc.orgresearchgate.net The combination of a phenol and a pyrazole moiety in a single molecule, as seen in pyrazolyl-phenols, is a strategy often employed to generate novel compounds with potential for enhanced or unique bioactivities, such as antioxidant and enzyme inhibitory effects. nih.gov

Specific, in-depth research on this compound is not yet widely published. However, based on the known activities of related pyrazolyl-phenol structures, several research trajectories can be anticipated:

Medicinal Chemistry and Drug Discovery: A primary focus would be the exploration of its potential as a therapeutic agent. Given the known anti-inflammatory, anticancer, and antimicrobial properties of both pyrazoles and chlorinated phenols, this compound is a candidate for screening against a variety of diseases. eurekaselect.comglobalresearchonline.netmdpi.com Research would likely involve synthesizing analogs and establishing structure-activity relationships to optimize potency and selectivity for specific biological targets.

Enzyme Inhibition Studies: Many pyrazole-containing compounds are known to be potent enzyme inhibitors. globalresearchonline.net Investigations could explore the inhibitory activity of this compound against enzymes like cyclooxygenases (COX), lipoxygenases (LOX), or various kinases, which are implicated in inflammation and cancer. nih.govmdpi.com

Materials Science: The structural characteristics of pyrazolyl-phenols suggest potential applications in materials science. acs.org Research could explore its use as a building block for polymers or as a ligand for creating metal complexes with interesting catalytic or photophysical properties. acs.orgnih.gov

Agrochemical Research: Pyrazole derivatives have also found use as herbicides and insecticides. globalresearchonline.net The unique substitution pattern of this compound could be investigated for potential applications in agriculture.

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon in the ring, are of paramount importance in chemistry and biology. ijnrd.org It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. ijnrd.org Nitrogen-containing heterocycles, such as pyrazole, are a particularly significant class, forming the core of countless pharmaceuticals.

The study of this compound fits squarely within the ongoing efforts in heterocyclic chemistry to:

Synthesize Novel Scaffolds: The development of efficient and versatile synthetic routes to new heterocyclic systems is a constant goal. researchgate.net

Explore Chemical Space: By combining different known pharmacophores (like phenol and pyrazole), chemists aim to create molecules with novel properties that can interact with biological systems in new ways. nih.gov

Develop Structure-Activity Relationships (SAR): Research on this and related molecules contributes to a deeper understanding of how specific structural features influence biological activity, guiding the design of more effective and safer drugs in the future.

The investigation of molecules like this compound is driven by the rich history and proven success of its constituent parts in yielding valuable compounds across various scientific disciplines. derpharmachemica.com

Data Tables

Table 1: Properties of Constituent Moieties

| Moiety | Key Structural Features | Common Biological Activities |

|---|---|---|

| Phenol | Hydroxyl (-OH) group on an aromatic ring | Antioxidant, Antimicrobial, Anti-inflammatory eurekaselect.com |

| Pyrazole | Five-membered aromatic ring with two adjacent nitrogen atoms | Anti-inflammatory, Anticancer, Analgesic, Antiviral globalresearchonline.netnih.gov |

Table 2: Examples of Bioactive Molecules Containing Phenol or Pyrazole

| Compound Name | Core Moiety | Therapeutic Application |

|---|---|---|

| Celecoxib | Pyrazole | Anti-inflammatory (COX-2 inhibitor) nih.gov |

| Rimonabant | Pyrazole | Anti-obesity (no longer marketed) nih.gov |

| Propofol | Phenol | Anesthetic eurekaselect.com |

| Thymol | Phenol | Antiseptic, Antibacterial ijnrd.org |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Celecoxib |

| Rimonabant |

| Propofol |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-2-(1H-pyrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-6-1-2-9(13)7(5-6)8-3-4-11-12-8/h1-5,13H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGLUMYOLOAXJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC=NN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401297402 | |

| Record name | 4-Chloro-2-(1H-pyrazol-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18704-67-1 | |

| Record name | 4-Chloro-2-(1H-pyrazol-3-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18704-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(1H-pyrazol-3-yl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018704671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-(1H-pyrazol-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(1H-pyrazol-3-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 2 1h Pyrazol 3 Yl Phenol

Established Synthetic Routes to 4-Chloro-2-(1H-pyrazol-3-yl)phenol

The construction of the this compound structure can be achieved through several reliable synthetic pathways. These methods often involve the formation of the pyrazole (B372694) ring from acyclic precursors or the transformation of existing heterocyclic systems.

Synthesis from Chalcone (B49325) Precursors

A primary and versatile method for synthesizing pyrazole derivatives involves the cyclocondensation of chalcones (α,β-unsaturated ketones) with hydrazine (B178648) derivatives. nih.govnih.gov In this approach, a suitably substituted 2'-hydroxychalcone (B22705) serves as the key intermediate.

The general synthesis commences with the Claisen-Schmidt condensation of a substituted 2-hydroxyacetophenone (B1195853) with an appropriate aldehyde to yield the chalcone. For the synthesis of this compound, the required precursor would be 1-(5-chloro-2-hydroxyphenyl)ethanone, which is condensed with a suitable aldehyde. The resulting chalcone is then reacted with hydrazine hydrate, typically in a solvent like ethanol (B145695) or acetic acid, to induce cyclization and form the pyrazole ring. nih.govresearchgate.net This reaction proceeds through the formation of a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole. nih.govnih.gov

| Precursor | Reagents | Product | Reference |

| 1-(5-chloro-2-hydroxyphenyl)-3-aryl-prop-2-en-1-one | Hydrazine hydrate, Acetic acid | 4-Chloro-2-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenol | nih.gov |

| 2'-Hydroxychalcones | Hydrazine hydrate, Dioxane | 3-(5-Aryl-4,5-dihydropyrazol-3-yl)phenols | researchgate.net |

This method is advantageous due to the ready availability of a wide range of substituted acetophenones and aldehydes, allowing for the synthesis of a diverse library of pyrazole-phenol compounds.

Conversion from Chromone (B188151) Derivatives

An alternative strategy for accessing the pyrazole-phenol system is through the ring-opening and subsequent recyclization of chromone derivatives. Chromones, which are 1-benzopyran-4-ones, can be converted into pyrazoles by reaction with hydrazine. nih.govijrpc.com

The synthesis starts with a substituted 2-hydroxyacetophenone, which is a common precursor in chromone synthesis. ijrpc.com For instance, 2-hydroxy-4-methoxyacetophenone can be used to generate a 7-methoxychromone. ijrpc.com A chromone bearing the desired substitution pattern can then be treated with hydrazine hydrate. The reaction involves a nucleophilic attack by hydrazine on the chromone ring, leading to its opening and subsequent intramolecular condensation to form the pyrazole ring, yielding the corresponding pyrazolyl-phenol. The specific conditions, such as the solvent and temperature, can influence the reaction outcome and yield.

| Starting Material | Reagents | Product | Reference |

| 2-(Pyrazol-4-yl)chromones | Hydrazine, Ethanol | Pyrazolyl-phenols | researchgate.net |

| 3-Formylchromone | Phenylhydrazine | 2-(1-Phenyl-1H-pyrazol-4-yl)phenol | researchgate.net |

Mannich Reaction Adaptations in Analog Synthesis

The Mannich reaction is a powerful tool for the C-alkylation of acidic protons and is particularly useful in the synthesis of complex molecules. While not a direct route to this compound itself, adaptations of the Mannich reaction are employed in the synthesis of its analogs. sigmaaldrich.commdpi.com

Specifically, this compound can undergo a Mannich reaction with formaldehyde (B43269) and a suitable amine to introduce aminomethyl groups onto the pyrazole nitrogen. For example, its reaction with N,N′-bis(methoxymethyl)diaza-18-crown-6 results in an NCH2N-linked bis(3-(5-chloro-2-hydroxy)pyrazol-1-ylmethyl)-substituted diazacrown ether in high yield. sigmaaldrich.com This demonstrates the utility of the Mannich reaction in elaborating the core structure to create more complex and potentially functional molecules.

Synthesis of Structural Analogues and Derivatives of this compound

The development of analogs and derivatives of this compound is crucial for exploring structure-activity relationships and tuning the compound's properties. Key modifications include the introduction of fluorine atoms and the synthesis of various aryl-substituted systems.

Introduction of Fluorine Atoms in Analogues

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability and bioavailability. mdpi.com Several methods exist for the synthesis of fluorinated analogs of this compound.

One common approach is to start with fluorinated precursors. For instance, fluorinated 2-hydroxy acetophenones can be used in the chalcone synthesis pathway described earlier. researchgate.net Condensation of a fluorinated 2-hydroxy acetophenone (B1666503) with a suitable aldehyde, followed by cyclization with hydrazine, will yield a fluorinated pyrazole-phenol analog. researchgate.net Another strategy involves the Vilsmeier-Haack reaction on hydrazones derived from fluorinated acetophenones to create formylpyrazoles, which can then be further modified. researchgate.net

| Precursor | Reaction | Product Feature | Reference |

| Fluorinated 2-hydroxy acetophenones | Condensation with aldehydes, then cyclization with hydrazine | Fluorine on the phenol-bearing ring | researchgate.net |

| 1-(Difluoromethyl)-1H-pyrazol-4-amine | Reaction with 2-chloroacetyl chloride | Difluoromethyl group on the pyrazole ring | tijer.org |

| 1-(4-Fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl}chromones | Synthesis via chalcone-like precursors | Fluorophenyl group on the pyrazole nitrogen | nih.gov |

Synthesis of Aryl-Substituted Pyrazole-Phenol Systems

The synthesis of analogs with various aryl substituents on the pyrazole or phenol (B47542) ring allows for a systematic investigation of the electronic and steric effects on the molecule's properties. These substitutions are typically introduced by using appropriately substituted starting materials in the synthetic routes mentioned previously. nih.govnih.gov

For example, in the synthesis from chalcone precursors, a wide variety of substituted benzaldehydes can be used in the initial Claisen-Schmidt condensation, leading to diverse aryl substitutions at the 5-position of the resulting pyrazole ring. nih.gov Similarly, starting with different substituted phenylhydrazines allows for the introduction of aryl groups at the N1-position of the pyrazole. acs.org

Suzuki-Miyaura cross-coupling reactions have also been employed to introduce aryl groups at specific positions of the pyrazole ring. rsc.org This powerful C-C bond-forming reaction allows for the late-stage functionalization of pyrazole intermediates, providing access to a broad range of aryl-substituted analogs.

| Synthetic Method | Variable Precursor | Position of Aryl Substitution | Reference |

| Chalcone Synthesis | Substituted Benzaldehydes | 5-position of pyrazole | nih.gov |

| Chalcone Synthesis | Substituted Phenylhydrazines | 1-position of pyrazole | nih.gov |

| Suzuki-Miyaura Coupling | Arylboronic acids | 4-position of pyrazole | rsc.org |

| Vilsmeier-Haack Reaction | Substituted Acetophenone Hydrazones | 3-position of pyrazole | acs.org |

Development of N-Substituted Pyrazole Derivatives

The functionalization of the pyrazole ring, particularly at the nitrogen atoms, is a common strategy to modulate the physicochemical and biological properties of the resulting compounds. While direct N-substitution on the this compound core is a key synthetic avenue, related structures provide insight into the methodologies employed.

A notable example involves the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. nih.govdundee.ac.uk This process utilizes a multi-component reaction starting from 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, an analogue where the pyrazole nitrogen is already substituted with a chlorophenyl group. The synthesis proceeds via a three-component reaction with an appropriate aldehyde and malononitrile (B47326), catalyzed by 1,4-Diazabicyclo[2.2.2]octane (DABCO) in refluxing ethanol. dundee.ac.uk This approach highlights a method where the N-substituent is incorporated from the initial building block, leading to a library of derivatives with diverse functionalities.

The general reaction for the synthesis of these N-substituted pyrano[2,3-c]pyrazoles can be summarized as follows:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| 1-(4-chlorophenyl)-3-methyl-5-pyrazolone | Various Aldehydes | Malononitrile | DABCO | 6-Amino-1-(4-chlorophenyl)-3-methyl-4-(substituted)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

This methodology demonstrates the robustness of pyrazole chemistry in generating complex N-substituted derivatives, a strategy directly applicable to the this compound scaffold to create novel molecular architectures.

Formation of Hybrid Heterocyclic Systems Incorporating the this compound Scaffold

The fusion or linkage of the this compound core with other heterocyclic rings creates hybrid systems, a strategy often employed to access novel chemical space and explore synergistic effects of the combined moieties.

One prominent example is the formation of pyrano[2,3-c]pyrazoles, where a pyran ring is fused to the pyrazole core. nih.govamazonaws.com This is typically achieved through a one-pot, multi-component condensation reaction. For instance, the reaction of a pyrazolone (B3327878) derivative, an aldehyde, and an active methylene (B1212753) compound like malononitrile can yield the fused pyranopyrazole system under catalytic conditions. amazonaws.com This approach is highly efficient for creating molecular complexity from simple starting materials.

Another strategy involves linking the pyrazole to a different heterocyclic system via a covalent bond. The Vilsmeier-Haack reaction is a powerful tool for this purpose. nih.govjocpr.com This reaction can be used to introduce a formyl group onto the pyrazole ring, which then serves as a versatile handle for further transformations. For example, a hydrazone intermediate can be converted to a 4-formyl pyrazole derivative. jocpr.com This formylated pyrazole can then be condensed with other molecules to build hybrid systems, such as pyrazole-thiazole conjugates. The synthesis of 4''-chloro-{2-(4'-formyl-3'-phenylpyrazol)-1'-yl} 4'-phenylthiazole illustrates this principle, where a pyrazoline intermediate is first formed and then converted to the formylated pyrazole-thiazole hybrid via the Vilsmeier-Haack reaction. jocpr.com

These methods underscore the versatility of the pyrazole scaffold as a building block for constructing intricate, multi-ring heterocyclic systems.

Modern Synthetic Strategies and Catalytic Approaches

Modern organic synthesis emphasizes efficiency, atom economy, and environmental compatibility. Strategies such as modular synthesis and one-pot reactions are increasingly applied to the synthesis of complex molecules like pyrazole derivatives.

Modular Synthesis Techniques

Modular synthesis involves the stepwise assembly of a target molecule from distinct, pre-functionalized building blocks or "modules." This approach allows for great flexibility and the rapid generation of a library of analogues by simply changing one of the modules.

In the context of pyrazole chemistry, a modular approach could involve the synthesis of the core this compound structure, followed by the attachment of various modules to the phenol or pyrazole rings. For instance, S-alkylation of a related triazole-3-thiol demonstrates this concept. mdpi.com In this two-step synthesis, a 4,5-diphenyl-4H-1,2,4-triazole-3-thiol module was first S-alkylated using a halogenated acetal (B89532) module. The resulting intermediate was then deprotected to yield the final aldehyde product. mdpi.com

This step-by-step construction allows for controlled and predictable synthesis. A similar modular strategy could be envisioned for this compound, where different side chains are introduced onto the pyrazole nitrogen or the phenolic oxygen through sequential reactions, enabling systematic exploration of structure-activity relationships.

One-Pot Synthesis Methods for Related Pyrazole Compounds

One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, cost, and waste reduction. researchgate.net These methods are well-suited for the construction of substituted pyrazole rings.

Several one-pot procedures for synthesizing pyrazole derivatives have been developed:

Three-Component Synthesis : A common method involves the reaction of a β-diketone, a hydrazine, and another component to construct the pyrazole ring with desired substituents in a single step. worldresearchersassociations.com For example, a three-component reaction of an acid chloride, a terminal alkyne, and a hydrazine can produce 1,3,5-trisubstituted pyrazoles. researchgate.net

Four-Component Synthesis : More complex systems can be assembled using four-component reactions. The synthesis of dihydropyrano[2,3-c]pyrazoles has been achieved through a one-pot condensation of hydrazine hydrate, ethyl acetoacetate, various aldehydes, and malononitrile. amazonaws.com This approach is highly convergent, rapidly building complex heterocyclic scaffolds from simple precursors.

Catalytic One-Pot Synthesis : The use of catalysts can significantly improve the efficiency and selectivity of one-pot reactions. For instance, new 1H-pyrazole-1-carbothioamide derivatives have been synthesized through a one-pot reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates using a HAp/ZnCl2 nano-flake catalyst. biointerfaceresearch.com

These one-pot strategies represent a powerful and modern approach for the efficient synthesis of a wide range of pyrazole-containing compounds, including those structurally related to this compound. researchgate.networldresearchersassociations.comresearchgate.netbiointerfaceresearch.com

Biological and Pharmacological Investigations of 4 Chloro 2 1h Pyrazol 3 Yl Phenol and Its Analogues

Antimicrobial Activities

The antimicrobial potential of pyrazole (B372694) derivatives has been extensively explored, with many compounds demonstrating significant activity against a broad spectrum of bacteria and fungi. scispace.commdpi.comnih.gov The introduction of a chloro group and a phenolic hydroxyl group to the pyrazole core, as seen in 4-Chloro-2-(1H-pyrazol-3-yl)phenol, can modulate this activity, leading to the development of potent antimicrobial agents.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of pyrazole have shown considerable promise as antibacterial agents, effectively combating both Gram-positive and Gram-negative bacteria. nih.govfrontiersin.org Some pyrazole compounds have demonstrated inhibitory effects against the growth of E. coli. frontiersin.org For instance, certain imidazo-pyridine substituted pyrazole derivatives have been reported to be potent broad-spectrum antibacterial agents, showing better in vitro activity against two Gram-positive and four Gram-negative bacterial strains than the standard drug ciprofloxacin. nih.gov Similarly, quinoline-substituted pyrazole derivatives have exhibited potent antimicrobial activity with Minimum Inhibitory Concentration (MIC) values in the range of 0.12–0.98 μg/ml against S. aureus, Staphylococcus epidermidis, and B. subtilis. nih.gov

Studies on pyrazole-based sulfonamide derivatives revealed that many of these compounds exhibit selective antibacterial activity against B. subtilis. Specifically, compounds like 1-[(2,4-dichlorophenyl)methyl]-N-(4-methoxybenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide and its analogues displayed high antibacterial activity against B. subtilis with MIC values of 1 μg/mL, which was more effective than the reference drug chloramphenicol (B1208). Furthermore, a series of 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones showed variable antibacterial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria. nih.gov

It is worth noting that the antibacterial efficacy can be influenced by the specific substitutions on the pyrazole ring. For example, some pyrazole derivatives showed inhibitory effects against Klebsiella spp. and Enterobacter spp., while none of them showed any inhibitory effect on S. aureus when compared to amoxicillin. frontiersin.org This highlights the importance of structure-activity relationship studies in designing effective antibacterial pyrazole compounds.

Antifungal Properties

In addition to their antibacterial action, pyrazole derivatives have demonstrated significant antifungal properties. mdpi.com A series of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates were synthesized and evaluated for their in vitro antifungal activity against several phytopathogenic fungi. nih.gov The results indicated that some of the synthesized pyrazole carboxamides displayed notable antifungal activity. nih.gov For example, the isoxazole (B147169) pyrazole carboxylate 7ai exhibited significant antifungal activity against R. solani, with an EC50 value of 0.37 μg/mL. nih.gov

Furthermore, novel triazole derivatives containing a phenylethynyl pyrazole moiety have shown good in vitro antifungal activities. nih.gov Compounds 5k and 6c from this series demonstrated excellent in vitro activities against C. albicans, C. neoformans, and A. fumigatus. nih.gov Another study on new pyrazoline and pyrazole derivatives reported that these compounds possess antifungal activity against C. albicans. mdpi.com Specifically, 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones were screened for their antifungal activity against two ear pathogenic fungi, Aspergillus Niger and A. flavus, with some compounds exhibiting good activity. nih.gov

Minimum Inhibitory Concentration (MIC) Determinations

Minimum Inhibitory Concentration (MIC) is a critical parameter for quantifying the antimicrobial efficacy of a compound. For pyrazole derivatives, MIC values have been determined against a range of bacterial and fungal strains, providing valuable data for structure-activity relationship studies.

One study reported that hydrazone derivatives of pyrazole showed remarkable antibacterial and antifungal activities, with MIC values lower than the standard drugs chloramphenicol and clotrimazole, in the range of 62.5–125 µg/mL and 2.9–7.8 µg/mL, respectively. nih.gov Another series of pyrazole derivatives containing the imidazo[2,1-b] nih.govnih.govif-pan.krakow.plthiadiazole moiety showed strong antifungal activity, with compounds 17l and 17m exhibiting MIC values of 0.25 µg/mL, which were 2- and 4-fold more active than the positive controls gatifloxacin (B573) and fluconazole, respectively. nih.gov

The following table summarizes the MIC values of some pyrazole derivatives against various microbial strains:

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Hydrazone derivative 21a | Aspergillus niger | 2.9-7.8 | nih.gov |

| Hydrazone derivative 21a | Staphylococcus aureus | 62.5-125 | nih.gov |

| Hydrazone derivative 21a | Bacillus subtilis | 62.5-125 | nih.gov |

| Hydrazone derivative 21a | Klebsiella pneumoniae | 62.5-125 | nih.gov |

| Hydrazone derivative 21a | Escherichia coli | 62.5-125 | nih.gov |

| Compound 17l | Candida albicans | 0.25 | nih.gov |

| Compound 17m | Candida albicans | 0.25 | nih.gov |

| Pyrazole derivative 3 | Escherichia coli | 0.25 | nih.gov |

| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 | nih.gov |

| Pyrazole derivative 2 | Aspergillus niger | 1 | nih.gov |

| Pyrazole benzamide (B126) M5i | Staphylococcus aureus | 3.12 | researchgate.net |

| Pyrazole benzamide M5i | Bacillus subtilis | 6.25 | researchgate.net |

| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c) | Gram-negative bacteria | 8 | nih.gov |

| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c) | Gram-positive bacteria | 8 | nih.gov |

Anticancer and Antiproliferative Potential

The pyrazole scaffold is a privileged structure in the design of anticancer agents, with numerous derivatives exhibiting potent antiproliferative activity against a variety of cancer cell lines. nih.govnih.govresearchgate.net The incorporation of specific substituents, such as in this compound, can enhance this activity and provide new avenues for cancer therapy.

In vitro Anticancer Screening Against Various Cancer Cell Lines

A multitude of pyrazole derivatives have been synthesized and screened for their in vitro anticancer activity against various human cancer cell lines, often showing promising results. For example, a series of novel pyrazole ring-containing isolongifolanone (B1589518) derivatives were tested for their antitumor activity on three cancer cell lines: MCF-7, A549, and Hela. nih.gov One of the derivatives demonstrated the most potent antiproliferation activity toward MCF-7 with an IC50 value of 5.21 µM. nih.gov

In another study, the antiproliferative activity of three new pyrazole compounds was analyzed in vitro in six drug-resistant cancer cell lines. if-pan.krakow.pl These compounds generally showed IC50s in the micromolar range in both sensitive and resistant cell lines. if-pan.krakow.pl Notably, the taxol-resistant A549/T24 cell line showed a significantly increased sensitivity to these pyrazole compounds. if-pan.krakow.pl

Furthermore, a study on pyrazole derivatives functionalized with aryldiazo pyrazoles reported very promising anticancer activity against MCF-7, HepG2, and HCT-116 cell lines. nih.gov One of the lead molecules showed an inhibition of cell proliferation with an IC50 value in the range of 0.2–3.4 μM. nih.gov A derivative from this series effectively inhibited cell growth with IC50 values of 17.8 ± 0.5, 4.4 ± 0.4, and 4.2 ± 0.2 μM against breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116) cell lines, respectively. nih.gov

The following table presents a selection of pyrazole derivatives and their in vitro anticancer activities:

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Isolongifolanone derivative | MCF-7 | 5.21 | nih.gov |

| Pyrazole Compound EN12-2A | A2780/DX3 | 1.37 ± 0.41 | if-pan.krakow.pl |

| Aryldiazo pyrazole derivative | MCF-7, HepG2, HCT-116 | 0.2 - 3.4 | nih.gov |

| Pyrazolyl analogue 1 | MCF-7 | 17.8 ± 0.5 | nih.gov |

| Pyrazolyl analogue 1 | HepG2 | 4.4 ± 0.4 | nih.gov |

| Pyrazolyl analogue 1 | HCT-116 | 4.2 ± 0.2 | nih.gov |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | SNB-19 | - (PGI = 65.12) | nih.gov |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | NCI-H460 | - (PGI = 55.61) | nih.gov |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | SNB-75 | - (PGI = 54.68) | nih.gov |

Mechanistic Insights into Antiproliferative Effects

Understanding the mechanism of action of these pyrazole derivatives is crucial for their development as effective anticancer drugs. Research has pointed towards several potential mechanisms through which these compounds exert their antiproliferative effects.

One prominent mechanism is the inhibition of key enzymes involved in cancer progression. For instance, some pyrazole derivatives have been identified as potent inhibitors of xanthine (B1682287) oxidase, an enzyme linked to colon cancer. nih.gov One such derivative demonstrated significant anticancer activity against a human colon cancer cell line (IC50 4.2 μM) coupled with potent xanthine oxidase inhibitory activity (IC50 0.83 μM). nih.gov

Another important target for pyrazole derivatives is the cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Several novel indole (B1671886) derivatives linked to a pyrazole moiety have shown significant inhibitory activity toward CDK2. nih.gov

Furthermore, some pyrazole compounds have been found to interfere with microtubule dynamics, a well-established target for cancer chemotherapy. The antiproliferative activity of certain pyrazole compounds has been linked to the depolymerization of microtubules. if-pan.krakow.pl

Anti-inflammatory Effects and Related Modulations of Biological Pathways

Pyrazole derivatives are recognized for their multifaceted anti-inflammatory properties. nih.gov Research has shown that these compounds can target key inflammatory mediators, including prostaglandin (B15479496) E2 (PGE2) and cyclooxygenase (COX) enzymes. nih.gov The anti-inflammatory actions of pyrazole-containing compounds often involve the modulation of critical signaling pathways such as the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and COX-2 pathways. mdpi.com

A systematic analysis of various pyrazole derivatives has revealed their capacity to reduce PGE2 levels in human whole blood, inhibit COX-1 and COX-2 enzymes, and suppress the oxidative burst in human leukocytes. nih.gov These findings underscore the potential of the pyrazole core to serve as a template for the development of novel anti-inflammatory agents. The presence of specific substituents, such as a 4-styryl group on the pyrazole moiety and chloro substitutions, has been identified as a key determinant for these activities. nih.gov For instance, certain pyrazole derivatives have demonstrated the ability to lower PGE2 levels by downregulating COX-2 expression, while others have exhibited a dual mechanism of inhibiting both human leukocyte oxidative burst and COX-2 activity. nih.gov

Antioxidant Activities and Radical Scavenging Capabilities

The antioxidant potential of phenolic compounds is well-established, and the introduction of a pyrazole moiety can further enhance these properties. doaj.orgnih.gov Pyrazole derivatives have been extensively studied for their antioxidant activities, with a continuous need for the development of more efficient and less toxic compounds. nih.gov The antioxidant capacity of these molecules is often evaluated through their ability to scavenge free radicals, such as the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. mdpi.comnih.gov

The mechanism of radical scavenging by pyrazole-containing phenols is attributed to their ability to donate a hydrogen atom from the hydroxyl group, thereby neutralizing the free radical. The presence of electron-donating groups on the phenol (B47542) ring generally enhances this activity. doaj.org Studies on various pyrazole derivatives have demonstrated their concentration-dependent scavenging of DPPH radicals. nih.gov For example, certain thienyl-pyrazole derivatives have shown excellent DPPH and hydroxyl radical scavenging activities, comparable to standard antioxidants like ascorbic acid and butylated hydroxyanisole (BHA). nih.gov

The structural features of these molecules, including intramolecular hydrogen bonding and π-π stacking interactions, can also contribute to their antioxidant efficacy. nih.gov The evaluation of antioxidant properties often involves complementary assays, such as the spin-trapping method to trace the formation of hydroxyl radicals. mdpi.com

Enzyme Inhibition Studies

The ability of this compound and its analogues to inhibit specific enzymes is a key aspect of their pharmacological profile.

Meprins α and β are zinc-dependent metalloproteinases implicated in various diseases, including cancer and fibrosis. nih.govnih.gov The discovery of selective inhibitors for these enzymes is a significant area of research. High-throughput screening efforts have identified several classes of meprin inhibitors, including those with a pyrazole core. nih.gov

Specifically, 3,5-diphenylpyrazole (B73989) has been identified as a potent inhibitor of meprin α. nih.gov Further optimization of this scaffold has led to the development of derivatives with improved potency and selectivity. The inhibitory activity is influenced by the nature and position of substituents on the phenyl rings of the pyrazole core. nih.gov

Table 1: Meprin Inhibition by Pyrazole Derivatives

| Compound | Meprin α IC₅₀ (µM) | Meprin β IC₅₀ (µM) |

| 3,5-diphenylpyrazole (7a) | 0.023 | 0.15 |

| 14a (R¹ = methyl) | 0.11 | 0.58 |

| 14b (R¹ = benzyl) | 0.19 | 1.1 |

| 14c (R¹ = cyclopentyl) | 0.029 | 0.19 |

| 16a (dimethoxy) | 0.015 | 0.087 |

This table is for illustrative purposes and based on findings from related studies. nih.gov IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Beyond meprins, pyrazole derivatives have been investigated as inhibitors of other enzymes. For instance, some pyrazole-oxime derivatives have been studied for their potential to reactivate acetylcholinesterase (AChE) inhibited by organophosphates. chula.ac.th While not all derivatives showed potent reactivation, certain compounds demonstrated a significant ability to restore enzyme function. chula.ac.th

The broad inhibitory potential of the pyrazole scaffold suggests that it can be tailored to target a variety of enzymes involved in different disease pathways.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for the design of more potent and selective therapeutic agents.

SAR studies on pyrazole-based meprin inhibitors have provided valuable insights. The initial finding that 3,5-diphenylpyrazole exhibits high inhibitory activity against meprin α served as a starting point for further exploration. nih.gov

Variations at the 3 and 5 positions of the pyrazole ring have a significant impact on both potency and selectivity. For example, introducing different sized alkyl or aryl groups at these positions can modulate the inhibitory activity. nih.gov The introduction of electron-donating or electron-withdrawing groups on the phenyl rings also influences the compound's interaction with the enzyme's active site. nih.gov Symmetrical and unsymmetrical substitutions have been evaluated to fine-tune the inhibitory profile against meprin α versus meprin β. nih.gov

Furthermore, the introduction of acidic moieties has been explored to enhance activity against meprin β, although this did not always lead to improved selectivity. nih.gov These detailed SAR studies are instrumental in guiding the rational design of next-generation pyrazole-based enzyme inhibitors.

Correlations between Structural Features and Efficacy Profiles

The relationship between the chemical structure of pyrazole derivatives and their biological activity is a critical area of study for the development of new therapeutic agents. nih.gov Structure-activity relationship (SAR) studies demonstrate that the pyrazole scaffold, particularly when substituted, is a vital component for anticancer activities. nih.gov

For instance, in a series of pyrazole-based inhibitors of meprin α and β, the nature of the substituents at the 3, 4, and 5-positions of the pyrazole ring significantly influences inhibitory activity. nih.gov The 3,5-diphenylpyrazole derivative, without additional functional groups on the phenyl rings, showed potent inhibition of meprin α. nih.gov Introducing different sized groups, such as methyl or benzyl, led to a decrease in activity, while a cyclopentyl group resulted in similar activity to the diphenyl compound. nih.gov This suggests that the size and shape of the substituents are crucial for effective interaction with the target enzyme.

Table 1: Structure-Activity Relationship of Meprin α Inhibitors

| Compound | R1 | R2 | R3 | IC50 (nM) for Meprin α |

|---|---|---|---|---|

| 7a | Phenyl | H | Phenyl | 10 |

| 14a | Methyl | H | Phenyl | 50 |

| 14b | Benzyl | H | Phenyl | >100 |

| 14c | Cyclopentyl | H | Phenyl | 12 |

Data sourced from a study on pyrazole-based inhibitors of meprin α and β. nih.gov

Mechanisms of Action and Molecular Interactions

Investigation of Molecular Targets (e.g., enzymes, receptors)

The biological effects of this compound and its analogues are mediated through their interaction with specific molecular targets. Research has identified several enzymes and receptors as potential targets for this class of compounds.

One significant target is the glycine (B1666218) transporter 1 (GlyT1). nih.gov A novel GlyT1 inhibitor was developed by modifying a known benzamide structure, leading to a potent compound with a pyrazole moiety. nih.gov This suggests that the pyrazole structure can be effectively utilized to design inhibitors of specific neurotransmitter transporters.

Another class of enzymes targeted by pyrazole derivatives are metalloproteases, specifically meprin α and meprin β. nih.gov Pyrazole-based compounds have been synthesized and shown to be effective inhibitors of these enzymes, which are involved in various physiological and pathological processes. nih.gov

Furthermore, pyrazolone-based derivatives have been investigated for their anticancer properties, with studies indicating that they can induce apoptosis in cancer cells. nih.gov This suggests that components of the apoptotic pathway could be considered molecular targets for these compounds.

Discussion of Binding Modes and Key Residues

The interaction between a ligand and its molecular target is determined by its binding mode and the specific amino acid residues involved in the interaction. For pyrazole derivatives, the binding mode can vary depending on the target.

In the case of DNA binding, for example, the binding mode is dependent on the DNA sequence. nih.gov In regions with consecutive AT base pairs, a strong minor groove binding is observed. nih.gov However, in GC-rich or mixed-sequence regions, intercalation is the predominant binding mode. nih.gov

For enzyme inhibition, the binding mode involves specific interactions with the active site residues. While the specific key residues for the interaction of this compound with its targets are not detailed in the provided search results, the general principles of inhibitor binding suggest that hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues in the binding pocket are crucial for stabilizing the inhibitor-enzyme complex. The efficacy of pyrazole derivatives as enzyme inhibitors is a direct consequence of how well the compound's structure complements the topology and chemical environment of the enzyme's active site.

Role of Redox Reactions and Reactive Oxygen Species Generation

The generation of reactive oxygen species (ROS) is a significant mechanism through which some pyrazole derivatives exert their biological effects. nih.gov ROS are chemically reactive molecules containing oxygen that can damage cellular components like DNA, proteins, and lipids. nih.gov

A novel pyrazolone-based derivative has been shown to induce apoptosis in human esophageal cancer cells by promoting the production of ROS. nih.gov This increase in intracellular ROS levels can lead to the loss of mitochondrial membrane potential and the activation of caspases, ultimately resulting in programmed cell death. nih.gov

The production of ROS is a physiological process, but elevated levels can lead to cellular stress and pathology. nih.gov In the context of cancer therapy, the ability of pyrazolone (B3327878) derivatives to generate ROS in cancer cells represents a promising strategy for inducing cell death. nih.gov This mechanism highlights the role of redox reactions in the pharmacological activity of this class of compounds.

Advanced Spectroscopic Characterization and Computational Chemical Studies

Vibrational Spectroscopy Analysis (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a powerful non-destructive means to probe the molecular structure of 4-Chloro-2-(1H-pyrazol-3-yl)phenol. epequip.comresearchgate.netirdg.orgnih.gov These methods measure the vibrational frequencies of bonds within the molecule, which are unique and act as a molecular fingerprint.

In the analysis of substituted phenols and similar heterocyclic compounds, specific vibrational modes are of particular interest. For instance, the O-H stretching vibration in phenols typically appears as a broad, intense band in the IR spectrum, often in the region of 3100-3600 cm⁻¹. researchgate.net The C-Cl stretching vibration is expected in the 600-800 cm⁻¹ range and often presents as a prominent peak in the infrared spectrum. ias.ac.in The structural analysis of related chloromethyl phenols has been successfully carried out assuming a Cₛ point group, where all vibrations are both IR and Raman active. ias.ac.in

For a comprehensive analysis, experimental data from FT-IR and FT-Raman spectroscopy are often compared with theoretical calculations. researchgate.netresearchgate.netnih.gov This comparative approach aids in the precise assignment of observed vibrational frequencies to specific molecular motions. For example, in a study on a related chlorophenyl compound, density functional theory (DFT) calculations were employed to predict the vibrational wavenumbers, which showed good agreement with the experimental FT-IR and FT-Raman data. researchgate.net

Table 1: Key Vibrational Modes and Expected Frequency Ranges

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| O-H Stretch | 3100-3600 | IR |

| C-H Stretch (Aromatic) | 3000-3100 | IR, Raman |

| C=C Stretch (Aromatic) | 1400-1600 | IR, Raman |

| C-N Stretch (Pyrazole) | 1250-1350 | IR, Raman |

| C-O Stretch (Phenol) | 1200-1260 | IR, Raman |

| C-Cl Stretch | 600-800 | IR |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, allowing for the elucidation of the molecular structure. chemconnections.org

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the phenolic and pyrazole (B372694) rings, as well as the hydroxyl proton. The chemical shifts of these protons are influenced by the electronic effects of the chloro and hydroxyl substituents.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. chemconnections.org The chemical shifts in ¹³C NMR are sensitive to the hybridization and the electronegativity of attached atoms. chemconnections.org For this compound, separate signals would be observed for the carbons of the phenol (B47542) and pyrazole rings. The carbon atoms directly bonded to the chlorine, oxygen, and nitrogen atoms will exhibit characteristic chemical shifts. For instance, ¹³C NMR data for the related compound 4-chlorophenol (B41353) shows distinct peaks for the carbon atoms in its structure. chemicalbook.com

Mass Spectrometry Investigations

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). uni.lu

For this compound (C₉H₇ClN₂O), the monoisotopic mass is approximately 194.02469 Da. uni.lu High-resolution mass spectrometry can confirm this exact mass, providing strong evidence for the molecular formula. The mass spectrum will also show a characteristic isotopic pattern for the [M+2] peak due to the presence of the chlorine-37 isotope.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule, such as [M+H]⁺ and [M-H]⁻. uni.lu These values can be compared with experimental data from ion mobility-mass spectrometry for further structural confirmation.

Table 2: Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 195.03197 | 137.6 |

| [M+Na]⁺ | 217.01391 | 148.1 |

| [M-H]⁻ | 193.01741 | 139.6 |

| [M+NH₄]⁺ | 212.05851 | 155.8 |

| [M+K]⁺ | 232.98785 | 142.2 |

Computational Chemistry Methodologies

Computational chemistry provides theoretical insights that complement experimental findings, offering a deeper understanding of molecular structure, properties, and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov The B3LYP functional is a popular choice for such calculations. researchgate.netnih.gov DFT can be used to optimize the molecular geometry, predict vibrational frequencies, and calculate various electronic properties. researchgate.net Theoretical vibrational spectra obtained from DFT calculations are often in good agreement with experimental IR and Raman spectra, aiding in the assignment of vibrational modes. researchgate.net

Quantum Chemical Parameters (HOMO-LUMO, Ionization Potential, Dipole Moment, Charge Density Distribution)

Quantum chemical calculations provide valuable parameters that describe the electronic properties and reactivity of a molecule. researchgate.net

HOMO-LUMO: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comaimspress.com A smaller energy gap suggests higher reactivity. nih.govirjweb.com

Ionization Potential and Electron Affinity: These parameters relate to the energies of the HOMO and LUMO, respectively, and are crucial for understanding the electron-donating and accepting capabilities of the molecule.

Charge Density Distribution: Analysis of the charge density distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule. aimspress.com This helps in predicting the sites for electrophilic and nucleophilic attack. aimspress.com Mulliken population analysis is a method used to approximate atomic charges. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational lens to observe the physical movements of atoms and molecules over time. This technique is invaluable for understanding the stability of a compound and its complexes with biological macromolecules, such as proteins.

While specific MD simulation studies on this compound are not extensively documented, research on related heterocyclic compounds highlights the utility of this method. For instance, MD simulations performed on newly designed imidazolo-triazole hydroxamic acid derivatives, which are also heterocyclic compounds, were used to assess the stability of ligand-protein complexes. ajchem-a.com Key parameters analyzed in such simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of a molecule's atoms from a reference structure over the course of the simulation. A stable, or plateaued, RMSD value suggests that the ligand-protein complex has reached equilibrium and is stable. In the study of imidazolo-triazole derivatives, average RMSD values ranged from 1.62 Å to 2.69 Å, indicating that the molecules formed stable complexes with the target receptor. ajchem-a.com

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues within the protein, helping to identify which parts of the protein interact most significantly with the ligand.

Solvent Accessible Surface Area (SASA): This parameter calculates the surface area of the molecule accessible to a solvent, providing insights into how the molecule's conformation changes upon binding. Constant SASA values during a simulation can confirm the stability of the binding. ajchem-a.com

Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds between a ligand and its receptor over time. A consistent number of hydrogen bonds is a strong indicator of stable binding. ajchem-a.com

These simulations are crucial for validating the results of molecular docking and providing a more dynamic picture of the molecular interactions.

Molecular Docking and Binding Energy Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a ligand, such as this compound, might interact with a protein target.

Docking simulations place a ligand into the active site of a target protein and evaluate the interactions. These interactions are fundamental to the molecule's biological activity. Studies on related compounds demonstrate a variety of potential interactions.

Hydrogen Bonding: The phenol (-OH) and pyrazole (-NH) groups of this compound are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site.

Hydrophobic Interactions: The phenyl ring of the compound can engage in hydrophobic interactions with nonpolar residues like Leucine, Alanine, and Valine. In a study of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, a derivative showed significant hydrophobic interactions with residues Leu252, Ala250, Leu248, and Val238 within the tubulin protein. nih.gov

Cl–π Interactions: The chlorine atom on the phenol ring can participate in a so-called Cl–π interaction, an attractive noncovalent force between the chlorine and an aromatic ring of a protein residue (e.g., Phenylalanine, Tyrosine, Tryptophan). High-level ab initio calculations have determined the energy of this interaction to be approximately -2.01 kcal/mol, with dispersion forces being the primary source of attraction. nih.gov

A key output of molecular docking is the binding affinity, often expressed as a docking score in kcal/mol. This value estimates the binding free energy and predicts the strength of the ligand-receptor interaction; a more negative value typically indicates a stronger binding.

| Compound/Derivative | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Tubulin (5LYJ) | -8.030 | nih.gov |

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone Derivatives | Liver Alcohol Dehydrogenase (5ADH) | -8.8 to -9.3 | semanticscholar.orgnih.gov |

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone Derivatives | Anti-inflammatory Hydrolase (1RO6) | -8.5 to -9.7 | semanticscholar.orgnih.gov |

| Imidazolo-Triazole Hydroxamic Acid Derivative (F4) | HDAC 2 (4LXZ) | -8.7 | ajchem-a.com |

These results show that pyrazole and chlorophenol-containing scaffolds can achieve strong binding affinities with various biological targets, underscoring the importance of active site complementarity for potent inhibition.

Crystallographic Studies of Related Compounds

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, crystallographic analyses of closely related compounds like 4-chloro-1H-pyrazole and 4-chloro-1H-pyrazole-3-carboxylic acid provide valuable structural information. researchgate.netnih.gov

Such studies yield precise data on bond lengths, bond angles, and intermolecular interactions, like hydrogen bonding, which dictate how the molecules pack together in a solid state. For example, the low-temperature crystal structure of 4-chloro-1H-pyrazole revealed an orthorhombic system where molecules assemble into hydrogen-bonded trimeric units. nih.gov

The table below presents selected crystallographic data for a related compound, demonstrating the level of detail obtained from such analyses.

| Crystallographic Data for 4-chloro-1H-pyrazole-3-carboxylic acid | |

|---|---|

| Parameter | Value |

| Chemical Formula | C₄H₃ClN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 25.4370 |

| b (Å) | 6.9155 |

| c (Å) | 13.0629 |

| β (°) | 110.558 |

| Volume (ų) | 2151.6 |

| Data sourced from Z. Kristallogr. New Cryst. Struct. researchgate.net |

This structural information is crucial for understanding the physicochemical properties of the compound and serves as a foundation for computational studies.

Research Applications and Future Directions for 4 Chloro 2 1h Pyrazol 3 Yl Phenol

Role as a Versatile Chemical Building Block

4-Chloro-2-(1H-pyrazol-3-yl)phenol is classified as a heterocyclic building block in chemical synthesis. chemicalbook.comcymitquimica.com Its value lies in the reactivity of its distinct components: the phenol (B47542) ring, the chlorine atom, and the pyrazole (B372694) moiety. These sites allow for a variety of chemical modifications, enabling the synthesis of a broad range of derivatives. evitachem.com

The phenolic hydroxyl group can undergo oxidation to form quinones or participate in condensation reactions. evitachem.com The chlorine atom on the aromatic ring is susceptible to nucleophilic substitution, allowing for the introduction of different functional groups. evitachem.com Furthermore, the pyrazole ring itself can be modified. For instance, this compound can undergo a Mannich reaction with N,N′-bis(methoxymethyl)diaza-18-crown-6 to produce NCH₂N-linked bis(3-(5-chloro-2-hydroxy)pyrazol-1-ylmethyl)-substituted diazacrown ether with a high yield of 98%. chemicalbook.comchemicalbook.com This reactivity makes it a key intermediate for creating more complex chemical structures for various applications. echemi.comchemscene.com

The synthesis of derivatives from this building block is a central theme in many research endeavors. The ability to readily create analogues is crucial for structure-activity relationship (SAR) studies in drug discovery and agrochemical development. nih.gov

Table 1: Chemical Reactions of 4-Chloro-2-(1-methyl-1H-pyrazol-5-yl)phenol (A related compound)

| Reaction Type | Description |

| Nucleophilic Substitution | The chlorine atom on the phenolic ring can be replaced by various nucleophiles to create substitution products. evitachem.com |

| Oxidation | The hydroxyl group of the phenol can be oxidized to form quinones or other oxidized derivatives. evitachem.com |

| Condensation Reactions | The compound can react with amines or other nucleophiles to form imines and related compounds. evitachem.com |

Applications in Pharmaceutical Drug Discovery

The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, showcasing its broad therapeutic potential. nih.govmdpi.com Derivatives of pyrazole are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antipsychotic, and anticancer effects. nih.govglobalresearchonline.net Consequently, this compound serves as a valuable starting point for the synthesis of new therapeutic agents.

Research has focused on using this scaffold to develop novel compounds with specific biological targets. For instance, pyrazole derivatives have been investigated as inhibitors of tumor cell growth. nih.gov In one study, the synthesis of 1H-benzofuro[3,2-c]pyrazole derivatives led to the isolation of 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives, which were evaluated for their ability to inhibit tumor cell growth. nih.gov

Furthermore, pyrazole-containing compounds have been synthesized and evaluated for their potential as kinase inhibitors, which are crucial targets in oncology. A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and showed inhibitory activity against glioma cell lines, with one compound identified as a low micromolar inhibitor of the kinase AKT2/PKBβ. nih.gov The general class of pyrazoles has been explored for a multitude of biological activities, highlighting the importance of this structural motif in medicinal chemistry. globalresearchonline.net

Table 2: Examples of Pharmacological Activities of Pyrazole Derivatives

| Activity | Target/Application | Reference |

| Anti-inflammatory | General | nih.govglobalresearchonline.net |

| Anticancer | Tubulin Polymerization, Kinase Inhibition | nih.govnih.gov |

| Antimicrobial | General | globalresearchonline.net |

| Antidepressant | General | nih.govglobalresearchonline.net |

| Analgesic | General | nih.gov |

Contributions to Agrochemical Development (Herbicides, Fungicides)

The application of pyrazole derivatives extends into the field of agriculture, where they have been developed as effective herbicides and fungicides. globalresearchonline.net The structural features of this compound make it an attractive scaffold for creating new agrochemicals.

Significant research has been conducted on the fungicidal properties of pyrazole derivatives. Novel chloro-containing 1-aryl-3-oxypyrazoles with an oximino ester or oximino amide moiety have been synthesized and shown to exhibit excellent fungicidal activity against Rhizoctonia solani, a common plant pathogen. mdpi.com Similarly, N-(pyrazol-5-yl)benzamide derivatives containing a diphenylamine (B1679370) moiety have been designed and synthesized, demonstrating remarkable in vitro antifungal activities against pathogens like Sclerotinia sclerotiorum, Valsa mali, and Botrytis cinerea. nih.gov One such derivative showed activity against S. sclerotiorum comparable to the commercial fungicide fluxapyroxad. nih.gov

Other studies have focused on creating pyrazole-carboxamide derivatives to combat fungal pathogens such as Colletotrichum gloeosporioides. scielo.br Furthermore, novel diamide (B1670390) compounds that combine pyrazolyl and polyfluoro-substituted phenyl groups have been synthesized and evaluated for both fungicidal and insecticidal activities. mdpi.com This body of research underscores the potential of pyrazole-based compounds, derivable from starting materials like this compound, in developing new and effective crop protection agents.

Table 3: Fungicidal Activity of Selected Pyrazole Derivatives

| Pathogen | Derivative Type | Efficacy | Reference |

| Rhizoctonia solani | Chloro-containing 1-aryl-3-oxypyrazoles | Excellent in vitro activity | mdpi.com |

| Sclerotinia sclerotiorum | N-(pyrazol-5-yl)benzamide | EC50 = 0.37 mg/L (for compound 5IIIh) | nih.gov |

| Valsa mali | N-(pyrazol-5-yl)benzamide | EC50 = 1.32 mg/L (for compound 5IIIc) | nih.gov |

| Colletotrichum gloeosporioides | Pyrazole-carboxamides | Mycelial inhibition up to 61% at 10 mM | scielo.br |

Exploration in Material Science and Dyes

The unique electronic and photophysical properties of the pyrazole ring system have led to its exploration in material science, particularly in the development of dyes and photoresponsive materials. evitachem.comglobalresearchonline.net The extended π-system and the presence of heteroatoms in pyrazole derivatives can be fine-tuned to absorb and emit light at specific wavelengths, making them suitable for various optical applications.

Research into photosensitizing dyes has included the synthesis of complex molecules that incorporate heterocyclic systems like pyrazole. dtic.mil These dyes are crucial components in applications such as dye-sensitized solar cells and photodynamic therapy. The synthesis of compounds like 4-[(3-Ethyl-2(3)-benzothiazolidene)isopropylidene]-3-methyl-l-(p-sulfophenyl)-5-pyrazolone demonstrates the integration of the pyrazole core into larger dye structures. dtic.mil

Moreover, pyrazole derivatives have been investigated for their nonlinear optical (NLO) properties. nih.gov Materials with high NLO responses are in demand for applications in optical communications and data storage. Studies on pyrazoline derivatives with electron-accepting groups have shown that their NLO properties can be significant, suggesting that molecules derived from the this compound scaffold could be promising candidates for new NLO materials. nih.gov The potential to develop photoresponsive materials from related phenolic pyrazole compounds has also been noted. evitachem.com

Future Research Avenues and Translational Potential

The versatility of this compound as a chemical building block ensures its continued relevance in multiple scientific fields. Future research is likely to expand on the established applications while exploring new frontiers.

In pharmaceuticals , the focus will likely be on synthesizing more complex and targeted derivatives. The development of new kinase inhibitors for cancer therapy, as well as agents targeting neurodegenerative diseases and metabolic disorders, represents a significant translational potential. evitachem.comglobalresearchonline.netnih.gov The ease of creating libraries of related compounds from this starting material will facilitate high-throughput screening and the optimization of lead compounds.

In agrochemicals , the drive to develop more potent and selective fungicides and herbicides with favorable environmental profiles will continue. mdpi.comnih.gov Research into pyrazole derivatives as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a key class of fungicides, is a promising avenue. nih.gov The exploration of insecticidal properties of pyrazole-based compounds also warrants further investigation. mdpi.com

In material science , the design of novel dyes and functional materials remains an exciting area. dtic.mil Future work could focus on developing advanced materials with tailored optical, electronic, and sensory properties for use in organic electronics, sensors, and smart materials. The nonlinear optical properties of pyrazole derivatives suggest a potential for creating materials for next-generation photonic devices. nih.gov

Q & A

Q. What are the common synthetic routes for 4-Chloro-2-(1H-pyrazol-3-yl)phenol, and what methodological considerations are critical?

The compound is synthesized via Mannich reactions and benzylation . Key steps include:

- Mannich reaction : Reacting this compound with N,N′-bis(methoxymethyl)diaza-18-crown-6 under basic conditions to yield bis-substituted diazacrown ether derivatives (98% yield) .

- Benzylation : Using potassium carbonate in acetone with benzyl bromide to protect hydroxyl groups, followed by filtration and solvent evaporation .

Methodological considerations: Control reaction time (e.g., 21 hours for benzylation), inert atmosphere (argon), and purity checks via GC (>98%) .

Q. How is the compound characterized for purity and structural confirmation?

Q. What key physicochemical properties are critical for experimental design?

- Melting point : 155–161°C (variations may arise from purity or polymorphic forms) .

- Solubility : Soluble in methanol, critical for reaction solvent selection .

- Hazard profile : Skin/eye irritant (H315, H319); use protective gloves/eyewear .

| Property | Reported Values | References |

|---|---|---|

| Melting point (°C) | 155–158 (lit.) , 157–161 | |

| Purity (GC) | >98% | |

| Solubility | Methanol |

Advanced Research Questions

Q. How can researchers design and analyze metal complexes using this compound?

- Coordination chemistry : The phenolic -OH and pyrazole N atoms act as binding sites for metals (e.g., Cu(II), Zn(II), Ni(II)).

- Methodology :

- Synthesize complexes by refluxing the ligand with metal salts in ethanol/water .

- Characterize via conductometry (molar conductivity), magnetic susceptibility, and XRD .

- Test bioactivity (e.g., fungicidal assays against Phomopsis viticola) using ligand vs. metal complexes .

Q. How to address discrepancies in reported melting points or spectral data?

- Purity verification : Re-crystallize from methanol and re-analyze via GC/HPLC .

- Polymorphism screening : Use differential scanning calorimetry (DSC) or variable-temperature XRD to identify crystalline forms .

- Spectral validation : Compare experimental IR/NMR with computational simulations (e.g., DFT) .

Q. What strategies optimize regioselectivity in synthesizing derivatives?

- Protecting groups : Use benzyl bromide to selectively protect the phenolic -OH before functionalizing the pyrazole ring .

- Catalytic control : Employ transition metals (e.g., Pd) for cross-coupling reactions at specific positions .

- Reaction monitoring : Track progress via TLC or in-situ FTIR to minimize side products .

Q. How does the compound perform in experimental phasing for crystallography?

- SHELX integration : Use SHELXC/D/E for high-throughput phasing of macromolecular structures, leveraging the compound’s heavy atom (Cl) for anomalous scattering .

- Data collection : Optimize resolution (<1.0 Å) and twin detection (e.g., HETATM refinement in SHELXL) .

Data Contradiction Analysis

- Melting point variability : Differences (155–161°C) may stem from impurities or polymorphic forms. Standardize recrystallization protocols and validate via DSC .

- Synthetic yields : Mannich reactions report 98% yield , while benzylation requires post-synthesis purification (e.g., column chromatography) for comparable purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.